2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol
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Overview
Description
2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol typically involves the nucleophilic substitution of cyanuric chloride with allyl alcohol and ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The general steps are as follows:
Step 1: Cyanuric chloride is reacted with allyl alcohol in the presence of a base to form 4,6-bis(allyloxy)-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminoethanol moiety can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives could be explored for their therapeutic properties.
Industry: The compound can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The allyloxy groups and the aminoethanol moiety can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol is unique due to the presence of both allyloxy groups and an aminoethanol moiety, which provide it with distinct chemical and biological properties.
Properties
CAS No. |
55250-85-6 |
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Molecular Formula |
C11H16N4O3 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H16N4O3/c1-3-7-17-10-13-9(12-5-6-16)14-11(15-10)18-8-4-2/h3-4,16H,1-2,5-8H2,(H,12,13,14,15) |
InChI Key |
ANNMVJZJFWYKHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)NCCO)OCC=C |
Origin of Product |
United States |
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